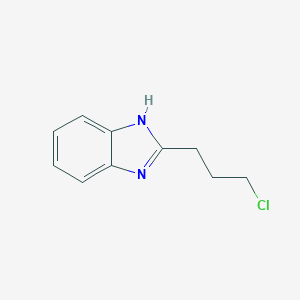

2-(3-chloropropyl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-chloropropyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole The compound this compound is characterized by the presence of a 3-chloropropyl group attached to the nitrogen atom of the benzimidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloropropyl)-1H-benzimidazole typically involves the reaction of benzimidazole with 3-chloropropyl halides under basic conditions. One common method involves the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out by heating the mixture to a temperature of around 80-100°C for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-chloropropyl)-1H-benzimidazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxides.

Reduction: The compound can be reduced to form 2-(3-aminopropyl)-1H-benzimidazole.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Products include 2-(3-azidopropyl)-1H-benzimidazole, 2-(3-thiopropyl)-1H-benzimidazole, and 2-(3-alkoxypropyl)-1H-benzimidazole.

Oxidation: The major product is this compound N-oxide.

Reduction: The major product is 2-(3-aminopropyl)-1H-benzimidazole.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 2-(3-chloropropyl)-1H-benzimidazole, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus niger . The compound's structure allows it to interact with biological targets effectively, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against human breast adenocarcinoma (MCF-7) and leukemia (CCRF-CEM) cell lines. Notably, certain derivatives showed higher cytotoxicity compared to standard treatments, indicating potential as an anticancer agent .

Anti-inflammatory Effects

Benzimidazole derivatives have also been investigated for anti-inflammatory properties. Compounds derived from this class have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases .

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)

The unique chemical properties of this compound make it a candidate for use in material science, particularly in the development of organic light-emitting diodes (OLEDs). Research has indicated that benzimidazole derivatives can enhance the performance of OLEDs due to their electronic properties . This application is significant given the growing demand for efficient lighting and display technologies.

Synthetic Chemistry

Key Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to be functionalized into more complex structures, potentially leading to novel drug candidates with improved efficacy and reduced side effects . The synthesis methods often involve multi-step reactions that can be optimized for higher yields and purity .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-(3-chloropropyl)-1H-benzimidazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes and ultimately cell death.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-bromopropyl)-1H-benzimidazole

- 2-(3-iodopropyl)-1H-benzimidazole

- 2-(3-aminopropyl)-1H-benzimidazole

Uniqueness

2-(3-chloropropyl)-1H-benzimidazole is unique due to the presence of the 3-chloropropyl group, which imparts distinct chemical reactivity and biological activity. Compared to its bromine and iodine analogs, the chlorine derivative is more commonly used due to its relative stability and availability. The amino derivative, on the other hand, exhibits different reactivity and is often used in different types of chemical transformations.

Actividad Biológica

2-(3-Chloropropyl)-1H-benzimidazole is a derivative of benzimidazole, a class of nitrogenous heterocycles known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a benzimidazole core with a chloropropyl substituent at the 2-position, which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including T lymphoblast leukemia (CCRF-CEM) and human breast adenocarcinoma (MCF-7). The compound was tested using the MTT assay at concentrations ranging from 10 to 100 µM. Results showed that certain derivatives exhibited complete or near-complete loss of cell viability at 25 µM after 48 hours of treatment, highlighting the compound's potential as an anticancer agent .

| Compound | Cell Line | Concentration (µM) | Viability Loss (%) |

|---|---|---|---|

| 7a | CCRF-CEM | 25 | 100 |

| 7d | CCRF-CEM | 25 | ~90 |

| - | MCF-7 | 50 | Moderate |

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives, including this compound, has been extensively studied. Various studies have shown that compounds with a benzimidazole nucleus exhibit broad-spectrum antibacterial and antifungal activities. For instance, compounds bearing similar structures demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In comparative studies, some derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of related compounds have suggested that benzimidazole derivatives can modulate inflammatory responses. A study involving LPS-induced inflammation in rats indicated that administration of related chlorinated benzimidazoles resulted in significant reductions in inflammatory markers such as TNF-α and IL-1β. This suggests that similar mechanisms may be applicable to this compound, potentially through inhibition of COX-2 and modulation of NF-κB signaling pathways .

The biological activity of this compound is believed to involve several mechanisms:

- Targeting Cellular Pathways : The compound may interact with specific cellular receptors or enzymes, altering their activity and impacting cell proliferation.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.

- Induction of Apoptosis : Some studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies highlight the efficacy of benzimidazole derivatives:

- Anticancer Activity : A study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The results indicated that modifications to the benzimidazole structure significantly influenced cytotoxicity.

- Antibacterial Efficacy : Another study compared the antibacterial properties of different benzimidazole derivatives against clinical isolates, demonstrating superior activity in certain modified compounds.

Propiedades

IUPAC Name |

2-(3-chloropropyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXWVKUSGCEVES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.